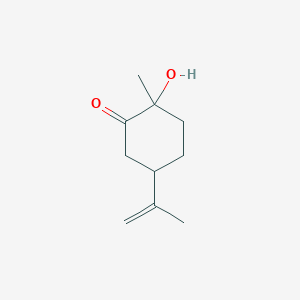

1-Hydroxymenth-8-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8,12H,1,4-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQLRDRDFLXSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(=O)C1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294459 | |

| Record name | 1-Hydroxymenth-8-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7086-80-8 | |

| Record name | NSC96747 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxymenth-8-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Derivatization Strategies of 1 Hydroxymenth 8 En 2 One

Stereoselective and Enantioselective Synthetic Pathways for 1-Hydroxymenth-8-en-2-one

The synthesis of a chiral molecule like this compound, which has multiple stereocenters, necessitates a high degree of stereocontrol. Enantioselective synthesis, which favors the formation of a specific enantiomer, is of paramount importance, particularly in the synthesis of biologically active compounds. mdpi.com While direct stereoselective synthetic routes to this compound are not readily found in the literature, strategies employed for analogous p-menthane (B155814) structures can provide a blueprint.

A plausible approach could commence from readily available chiral precursors such as (+)- or (-)-limonene (B1674923). The oxidation of limonene (B3431351) can yield a variety of oxygenated derivatives, including carveol, carvone (B1668592), and limonene oxide. researchgate.netresearchgate.net For instance, the allylic oxidation of limonene can introduce a hydroxyl group, which can then be further oxidized to a ketone. The stereochemistry of the final product would be influenced by the choice of reagents and the stereochemistry of the starting material.

Another strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, the stereoselective synthesis of homotropane alkaloids has been achieved using p-menthane-3-carboxaldehyde as a chiral auxiliary. mdpi.com Similarly, lipase-mediated resolution has been effectively used to separate enantiomers of p-menthan-3-ol monoterpenes, which could serve as chiral synthons for more complex derivatives. mdpi.com

Functional Group Interconversions and Strategic Derivatization of this compound Analogs for Research Applications

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. For a molecule like this compound, this could involve the reduction of the ketone to a secondary alcohol, protection of the hydroxyl group, or reactions involving the double bond. These transformations would yield a library of analogs for research purposes, such as structure-activity relationship studies.

The derivatization of related p-menthane ketones like menthone and isomenthone (B49636) has been documented. industrialchemicals.gov.au For example, the reaction of menthone with 2,4-dinitrophenylhydrazine (B122626) to form the corresponding hydrazone is a classic derivatization of the ketone functionality. eajournals.org Furthermore, the hydroxyl group in related p-menthane structures can be esterified or converted into a better leaving group for subsequent nucleophilic substitution reactions.

The exocyclic double bond in the 8-position offers another site for derivatization. Reactions such as epoxidation, dihydroxylation, or hydrogenation would lead to a diverse set of analogs with modified properties. For instance, the synthesis of p-menthane-3,8-diols from citronellal (B1669106) highlights the types of transformations possible at the isopropenyl group. researchgate.netresearchgate.net

Catalytic Methodologies in the Laboratory Synthesis of this compound and Related Structures

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its analogs would likely benefit from various catalytic methods.

The oxidation of limonene, a potential precursor, can be achieved using a range of catalysts. For example, vanadium-based catalysts have been used for the liquid-phase oxidation of limonene, although they often yield a mixture of products. researchgate.net Cobalt-based zeolitic imidazolate frameworks (ZIF-67(Co)) have shown promise in the catalytic oxidation of limonene to carvone with good selectivity. mdpi.com Iron complexes that mimic methane (B114726) monooxygenase enzymes have also been investigated for the oxidation of limonene. researchgate.net

For the introduction of the hydroxyl group, biocatalysis presents a powerful tool. White-rot fungi like Polyporus brumalis have been shown to biotransform monoterpenes like α-pinene and geraniol (B1671447) into hydroxylated derivatives. nih.gov Such enzymatic systems could potentially be engineered or screened for the selective hydroxylation of a suitable p-menthane precursor to yield this compound.

The table below summarizes some catalytic systems used in the oxidation of limonene, which could be adapted for the synthesis of the target molecule.

| Catalyst | Oxidant | Major Products | Reference |

| V2O5/TiO2 | t-BHP | Polymers, limonene oxide, carveol, carvone | researchgate.net |

| [FeIII(BPMP)Cl(μ-O)FeIIICl3] | H2O2 | 1,2-epoxylimonene diol, carveol, carvone | researchgate.net |

| ZIF-67(Co) | t-BHP | Carvone | mdpi.com |

Investigation of Synthetic Route Efficiency and Yield Optimization for this compound

Optimizing the efficiency and yield of a synthetic route is a critical aspect of chemical research and development. While specific data for this compound is unavailable, general principles of process optimization can be applied. This involves the systematic variation of reaction parameters such as temperature, reaction time, catalyst loading, and solvent to maximize the yield of the desired product and minimize the formation of byproducts.

For instance, in the catalytic oxidation of limonene, factors such as the nature of the catalyst support, the concentration of the oxidant, and the reaction temperature have been shown to significantly influence the product distribution and yield. mdpi.com In the synthesis of p-menthane-3,8-diols from citronellal, the use of CO2 in water has been explored as a benign method to enhance the reaction rate. researchgate.net

The following table presents data on the synthesis of p-menthane derivatives, illustrating the types of yields that can be achieved in optimized systems.

| Starting Material | Product | Catalyst/Reagent | Yield | Reference |

| Citronellal | p-Menthane-3,8-diols | H2SO4 | 80% | researchgate.net |

| p-Mentha-6,8-dien-2-one | Amino ketones | Mannich reaction | Not specified | nih.gov |

| α-Terpinene | 1,4-p-Menthane diamine | Dibenzyl azodicarboxylate/H2 | Not specified | nih.gov |

Biosynthesis and Biotransformation Mechanisms of 1 Hydroxymenth 8 En 2 One

Enzymatic Pathways Governing the Formation of 1-Hydroxymenth-8-en-2-one in Biological Systems

The formation of this compound is a critical step within a novel metabolic pathway for limonene (B3431351) degradation, notably characterized in the bacterium Rhodococcus erythropolis DCL14. This pathway allows the microorganism to utilize limonene as its sole source of carbon and energy. The biosynthesis of this compound, also known by its synonym 1-hydroxy-2-oxolimonene, is not a primary metabolic event but rather a sequential conversion from limonene.

The pathway initiates with the action of a limonene 1,2-monooxygenase, an enzyme that catalyzes the epoxidation of the 1,2-double bond of limonene to yield limonene-1,2-epoxide (B132270). Following this, a cofactor-independent enzyme, limonene-1,2-epoxide hydrolase, facilitates the hydrolysis of the epoxide ring to form limonene-1,2-diol.

The immediate precursor to this compound is limonene-1,2-diol. The conversion is an oxidation reaction catalyzed by limonene-1,2-diol dehydrogenase (EC 1.1.1.297). This specific dehydrogenase has been identified as a dichlorophenolindophenol-dependent enzyme. The enzymatic activities for this entire pathway, including the formation of this compound, are induced when R. erythropolis DCL14 is grown on limonene, indicating a tightly regulated genetic system.

Table 1: Enzymatic Formation of this compound

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | Limonene | Limonene 1,2-monooxygenase | Limonene-1,2-epoxide |

| 2 | Limonene-1,2-epoxide | Limonene-1,2-epoxide hydrolase | Limonene-1,2-diol |

| 3 | Limonene-1,2-diol | Limonene-1,2-diol dehydrogenase | This compound |

Microbial and Enzymatic Degradation Pathways of this compound, including Baeyer-Villiger Oxidation Processes

The catabolism of this compound in Rhodococcus erythropolis DCL14 proceeds through a classic Baeyer-Villiger oxidation mechanism. This reaction is catalyzed by a specific Baeyer-Villiger monooxygenase (BVMO) identified as monocyclic monoterpene ketone monooxygenase (MMKMO), which also carries the names 1-hydroxy-2-oxolimonene 1,2-monooxygenase and dihydrocarvone (B1202640) 1,2-monooxygenase (EC 1.14.13.105).

Role of this compound as an Intermediate in Natural Monoterpene Catabolism (e.g., Limonene Catabolism)

As detailed in the preceding sections, this compound is a pivotal, albeit transient, intermediate in the microbial degradation of limonene. Its position in the catabolic pathway of Rhodococcus erythropolis DCL14 has been firmly established through product accumulation studies and enzymatic assays. The pathway demonstrates a complete route from a cyclic hydrocarbon to an acyclic fatty acid precursor, which can then likely enter central metabolism, such as the beta-oxidation pathway.

The established sequence of the limonene catabolic pathway is as follows:

Limonene

Limonene-1,2-epoxide

Limonene-1,2-diol

This compound

7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone

3-isopropenyl-6-oxoheptanoate (B1230680)

The existence of this pathway highlights a sophisticated bacterial adaptation for the utilization of abundant natural monoterpenes as a food source.

Stereochemical Considerations in the Biotransformation of this compound

The biotransformation of limonene and its derivatives is highly stereospecific. Rhodococcus erythropolis DCL14 is capable of metabolizing both the (4R)-(+)- and (4S)-(−)-enantiomers of limonene through parallel pathways. This stereochemical versatility extends to the formation and degradation of this compound.

Product accumulation studies have shown that the degradation of (4R)-limonene leads to the formation of (1S,2S,4R)-limonene-1,2-diol and subsequently (1S,4R)-1-hydroxy-2-oxolimonene. Conversely, the pathway starting with (4S)-limonene produces the opposite enantiomers: (1R,2R,4S)-limonene-1,2-diol and (1R,4S)-1-hydroxy-2-oxolimonene.

The subsequent degradation step, catalyzed by the monocyclic monoterpene ketone monooxygenase (MMKMO), also proceeds with stereochemical fidelity. The enzyme metabolizes both the (1R,4S)- and (1S,4R)-enantiomers of this compound. This results in the formation of the corresponding stereoisomers of the final product: (3R)-3-isopropenyl-6-oxoheptanoate is derived from the (4R)-limonene pathway, while (3S)-3-isopropenyl-6-oxoheptanoate is the product from the (4S)-limonene pathway.

Table 2: Stereochemistry of Limonene Catabolism

| Starting Enantiomer | Intermediate Stereoisomer | Final Product Stereoisomer |

|---|---|---|

| (4R)-Limonene | (1S,4R)-1-Hydroxy-2-oxolimonene | (3R)-3-Isopropenyl-6-oxoheptanoate |

| (4S)-Limonene | (1R,4S)-1-Hydroxy-2-oxolimonene | (3S)-3-Isopropenyl-6-oxoheptanoate |

Genetic and Molecular Characterization of Enzymes Involved in the Biosynthesis and Biotransformation of this compound

The enzymes responsible for the formation and degradation of this compound in Rhodococcus erythropolis DCL14 have been characterized at the biochemical level.

The enzyme catalyzing the formation of this compound is limonene-1,2-diol dehydrogenase (EC 1.1.1.297) . It is notable for its dependence on the artificial electron acceptor dichlorophenolindophenol (DCPIP) in laboratory assays.

The enzyme responsible for its degradation is the monocyclic monoterpene ketone monooxygenase (MMKMO) (EC 1.14.13.105) . This Baeyer-Villiger monooxygenase has been purified and characterized in detail. It is a monomeric protein with a molecular mass of approximately 60 kDa. As a flavoprotein, it contains one mole of Flavin Adenine Dinucleotide (FAD) per mole of enzyme as a prosthetic group and is dependent on NADPH for its catalytic activity. The N-terminal amino acid sequence of MMKMO shows homology with other NADPH-dependent, FAD-containing Type I Baeyer-Villiger monooxygenases. The enzyme exhibits broad substrate specificity, acting on various monocyclic monoterpene ketones, but its activity on 1-hydroxy-2-oxolimonene is integral to the limonene degradation pathway.

While specific gene names for the dehydrogenase and the monooxygenase are not fully detailed in the reviewed literature, a gene designated mlhB has been cloned from R. erythropolis DCL14, which encodes a monoterpene ε-lactone hydrolase, an enzyme that acts downstream in related monoterpene degradation pathways.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-hydroxy-2-oxolimonene |

| (1R,4S)-1-hydroxymenth-8-en-2-one |

Biological Activities and Mechanistic Investigations of 1 Hydroxymenth 8 En 2 One Non Human/non Clinical Focus

Enzyme Interaction Studies of 1-Hydroxymenth-8-en-2-one with Monoterpene-Converting Enzymes

The biotransformation of monoterpenes is a key area of study, revealing how these compounds are synthesized and modified in nature. mdpi.comnih.gov In the context of this compound, its formation is linked to the enzymatic processing of other monoterpenes. Specifically, it has been identified as a product of the biotransformation of (R)-limonene by the fungus Aspergillus niger. nih.gov This conversion involves the action of a limonene (B3431351) 1,2-monooxygenase to form 1,2-epoxy-menth-8-ene, which is then hydrolyzed by an epoxide hydrolase to yield this compound. nih.gov

The broader family of monoterpene-converting enzymes is diverse and includes cytochrome P450 monooxygenases, dehydrogenases, and reductases. mdpi.comoup.com These enzymes are responsible for the vast array of oxygenated monoterpenes found in plants. For instance, in peppermint (Mentha x piperita), the biosynthesis of p-menthane (B155814) monoterpenes begins with the cyclization of geranyl pyrophosphate to (-)-limonene (B1674923) by (-)-limonene synthase. oup.comnih.gov Subsequent hydroxylations at different positions by cytochrome P450 enzymes, such as (-)-limonene-3-hydroxylase, lead to the formation of various hydroxylated intermediates. oup.comsemanticscholar.org These intermediates can then be further metabolized by dehydrogenases and reductases to produce compounds like menthol (B31143) and carvone (B1668592). oup.comacs.org

The enzymatic conversion of p-menthane skeletons is not limited to plants. Microorganisms and insects also possess enzymatic systems capable of transforming these monoterpenes. mdpi.comnih.gov For example, bacteria like Pseudomonas putida can oxidize limonene to perillic acid through a series of enzymatic steps involving monooxygenase and dehydrogenases. mdpi.com Fungi are particularly adept at hydroxylating monoterpenes, a common reaction in their metabolism of these compounds. tandfonline.com

Table 1: Examples of Enzymatic Transformations of p-Menthane Monoterpenes

| Substrate | Enzyme/Organism | Product(s) | Reference |

| (R)-Limonene | Aspergillus niger | This compound | nih.gov |

| Geranyl pyrophosphate | (-)-Limonene synthase (Mentha x piperita) | (-)-Limonene | oup.comnih.gov |

| (-)-Limonene | (-)-Limonene-3-hydroxylase (Mentha x piperita) | (-)-trans-Isopiperitenol | oup.comsemanticscholar.org |

| (+)-Pulegone | NtDBR (Nicotiana tabacum Double Bond Reductase) | Menthone, Isomenthone (B49636) | acs.org |

| (R)-Limonene | Pseudomonas putida | (R)-Perillic acid | mdpi.com |

Molecular Mechanisms of Action of this compound in Isolated Biological Systems

Direct studies on the molecular mechanisms of this compound in isolated biological systems are not extensively documented. However, insights can be drawn from research on structurally related p-menthane monoterpenoids, such as carvone and menthol. The biological activities of these compounds are often attributed to their interactions with cellular membranes and their ability to modulate specific signaling pathways. semanticscholar.orgnih.gov

Monoterpenes, particularly those with oxygenated functional groups, are known to interact with and disrupt the lipid bilayer of cell membranes. semanticscholar.org This can lead to changes in membrane fluidity and permeability, which in turn can affect the function of membrane-bound proteins and transport systems. The presence of a hydroxyl group and a ketone in this compound suggests it may possess similar membrane-disrupting properties.

In terms of cellular signaling, related monoterpenes have been shown to modulate various pathways in non-human, in vitro models. For instance, some monoterpenes can influence inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. nih.govresearchgate.net Other pathways that can be affected include mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in regulating cell proliferation, differentiation, and apoptosis. nih.govd-nb.info Geraniol (B1671447), an acyclic monoterpene alcohol, has been shown to modulate multiple signaling pathways involved in cell cycle control and apoptosis in cancer cell lines. spandidos-publications.com

Mechanisms Underlying Antimicrobial Action of this compound and Related Monoterpenoids (in vitro studies)

While specific studies on the antimicrobial mechanism of this compound are limited, the antimicrobial properties of other monoterpenoids, especially ketones like carvone, have been investigated. The primary mechanism of antimicrobial action for many monoterpenes is believed to be the disruption of microbial cell membranes. semanticscholar.orgnih.gov

The lipophilic nature of monoterpenes allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. This can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components such as ions and ATP. nih.gov The presence of oxygen-containing functional groups, such as the hydroxyl and ketone moieties in this compound, can enhance this activity. monash.edu Phenolic monoterpenes like carvacrol (B1668589) and thymol (B1683141) are particularly effective due to the acidic nature of their hydroxyl group. nih.gov

In addition to direct membrane damage, monoterpenoids can also inhibit microbial growth by targeting specific cellular processes. Some studies suggest that they can interfere with membrane-bound enzymes, such as those involved in the respiratory chain, leading to a reduction in cellular energy production. researchgate.net For example, carvone has been shown to increase the permeability of bacterial cell membranes and induce ultrastructural changes. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Monoterpenes

| Compound | Microorganism | Activity (MIC/EC50) | Reference |

| Thymol | Escherichia coli | MIC = 45 mg/L | researchgate.net |

| Thymol | Staphylococcus aureus | MIC = 135 mg/L | researchgate.net |

| α-Terpineol | Escherichia coli | MIC = 55 mg/L | researchgate.net |

| α-Terpineol | Staphylococcus aureus | MIC = 225 mg/L | researchgate.net |

| Carvone | Candida krusei | Moderate activity | scielo.br |

| Citronellol | Escherichia coli | MIC = 5 µg/mL | nih.gov |

| Citronellol | Staphylococcus aureus | MIC = 375 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration; EC50: Half maximal Effective Concentration

Receptor Binding and Cellular Signaling Pathway Modulation by this compound Analogs (in vitro, non-human models)

There is a lack of specific data on the receptor binding and cellular signaling modulation of this compound and its close analogs. However, the general methodologies for such studies are well-established, and research on other monoterpenes provides a framework for potential interactions. nih.gov

In vitro receptor binding assays are commonly used to determine the affinity of a compound for a specific receptor. nih.gov These assays typically involve a radiolabeled ligand that binds to the receptor, and the test compound is added to compete for binding. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is a measure of its binding affinity. nih.gov

Studies on other monoterpenes have shown that they can interact with various receptors in non-human in vitro models. For example, some monoterpenoid ketones have been found to act as negative allosteric modulators of the GABA-A receptor in rat cortical neurons. scienceopen.com Other research has identified certain cannabis-derived terpenes as agonists of the adenosine (B11128) A2A receptor. nih.gov

Regarding cellular signaling, monoterpenes have been shown to modulate several key pathways in vitro. As mentioned previously, the NF-κB and MAPK signaling pathways are common targets. nih.govd-nb.info For instance, eucalyptol (B1671775) has been shown to suppress endothelial pro-inflammatory activation by modulating the PPARγ/NF-κB axis in human umbilical vein endothelial cells (HUVECs). nih.gov Linalool has been observed to reduce the production of inflammatory mediators in LPS-stimulated microglia by activating the Nrf2/heme oxygenase-1 (HO-1) signaling pathway. d-nb.info The modulation of these pathways often leads to downstream effects on cell proliferation, inflammation, and apoptosis. researchgate.netnih.gov

Theoretical Frameworks for Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of chemical compounds based on their molecular structure. researchgate.netijprajournal.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., enzyme inhibition, antimicrobial activity) is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. ijprajournal.com

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

QSAR studies on monoterpenoids have been conducted to predict their insecticidal and antimicrobial activities. researchgate.netijprajournal.com For example, a QSAR study on a series of monoterpene derivatives established a correlation between their chemical descriptors and their antibacterial activity against Escherichia coli and Staphylococcus aureus. ijprajournal.com Such models can help in identifying the key structural features responsible for the observed activity and can guide the design of new, more potent derivatives. For this compound derivatives, a QSAR study could explore how modifications to the p-menthane skeleton, such as altering the position or nature of the hydroxyl and ketone groups, or modifying the isopropenyl side chain, would affect its biological activities.

Advanced Analytical and Spectroscopic Research Methodologies for 1 Hydroxymenth 8 En 2 One

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis and Isolation of 1-Hydroxymenth-8-en-2-one

The isolation and analysis of this compound, often found within intricate mixtures like essential oils, necessitates powerful separation and detection technologies. iipseries.org Chromatographic techniques are paramount for separating individual components, while hyphenated systems provide for their subsequent identification. iipseries.orgresearchgate.net

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like terpenoids. thermofisher.com When coupled with a mass spectrometer (GC-MS), it becomes a robust tool for both separating and identifying constituents of complex mixtures. iipseries.orgthermofisher.com The GC separates compounds based on their volatility and interaction with the stationary phase, and the MS detector then provides mass spectra which act as a chemical fingerprint for identification. iipseries.orgthermofisher.com For instance, GC-MS analysis has been successfully employed to identify various p-menthane (B155814) derivatives in essential oil extracts. phcogj.com

High-performance liquid chromatography (HPLC) is another crucial separation technique, particularly for less volatile or thermally sensitive compounds. iipseries.org When interfaced with a mass spectrometer (LC-MS), it offers high sensitivity and selectivity for a wide range of molecules. humanjournals.com Reversed-phase HPLC is a commonly used mode capable of separating a broad spectrum of analytes. humanjournals.com The development of LC-MS methods using atmospheric pressure chemical ionization (APCI) has expanded the capability to analyze terpenes and cannabinoids simultaneously, offering a comprehensive analytical approach without the need for derivatization. nih.gov

The general workflow for isolating and identifying this compound from a natural source, such as a plant extract, typically involves the following steps:

Extraction: Initial extraction from the plant material using methods like hydro-distillation or solvent extraction. agriculturejournal.org

Chromatographic Separation: The crude extract is then subjected to chromatographic separation, often using column chromatography as a preliminary purification step. aip.org

Fine Separation and Identification: Fractions are then analyzed by high-resolution techniques like GC-MS or LC-MS for final separation and positive identification of the target compound. iipseries.orgresearchgate.net

| Technique | Principle | Common Detector | Application for this compound |

|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and column interaction. thermofisher.com | Flame Ionization Detector (FID), Mass Spectrometry (MS). nih.gov | Ideal for analyzing the volatile nature of this terpenoid, often in essential oils. thermofisher.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. iipseries.org | UV-Vis, Mass Spectrometry (MS). humanjournals.comnih.gov | Suitable for analysis, especially when derivatization is avoided or when analyzing alongside non-volatile compounds. nih.gov |

| GC-MS | Combines GC separation with MS detection for identification. iipseries.org | Mass Spectrometer. iipseries.org | Provides retention time and mass spectral data for confident identification in complex mixtures. iipseries.orgphcogj.com |

| LC-MS | Combines HPLC separation with MS detection. humanjournals.com | Mass Spectrometer. humanjournals.com | Offers high sensitivity and specificity, enabling simultaneous analysis of various compounds in a single run. humanjournals.comnih.gov |

High-Resolution Spectroscopic Techniques for Advanced Structural Elucidation and Conformational Analysis of this compound

Once isolated, determining the precise three-dimensional structure of this compound requires advanced spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose. iipseries.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation. iipseries.orgenfist.si

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of hydrogen and carbon atoms. iipseries.orgenfist.si Chemical shifts, signal multiplicity, and integration in ¹H NMR, along with ¹³C chemical shifts, help to piece together the carbon skeleton and identify functional groups. oxinst.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the connectivity between atoms. iipseries.orgresearchgate.net COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively, which is essential for assembling the complete molecular structure. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of the molecule, which is crucial for determining its molecular formula. iipseries.org The fragmentation pattern observed in the mass spectrum offers additional clues about the molecule's structure. iipseries.org

Conformational Analysis investigates the spatial arrangement of atoms in a molecule. For a cyclic compound like this compound, which is a p-menthane derivative, this is particularly important. The cyclohexane (B81311) ring can adopt different conformations, such as chair or boat forms. researchgate.net Computational methods, like Density Functional Theory (DFT), are often used in conjunction with NMR data to determine the most stable conformers and the orientation of substituents (axial vs. equatorial). researchgate.netmdpi.com For related p-menthane structures, studies have combined experimental NMR data with DFT calculations to differentiate between stereoisomers and determine dominant rotational forms (rotamers). researchgate.net

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical environment of protons, proton-proton coupling. oxinst.com | Identifies the number and type of hydrogen atoms and their neighboring protons. |

| ¹³C NMR | Number and electronic environment of carbon atoms. enfist.si | Reveals the carbon framework of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). researchgate.netnih.gov | Essential for assembling the complete bonding framework and confirming the structure. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. iipseries.org | Confirms the molecular formula and provides structural clues from fragmentation. |

| DFT Calculations | Predicts stable conformations and spectroscopic properties. researchgate.netmdpi.com | Aids in conformational analysis and assigning stereochemistry by comparing calculated and experimental data. |

Quantitative Analytical Method Development for this compound in Research Matrices

Developing a reliable method to quantify this compound is crucial for various research applications. acs.org The goal is to create a procedure that is accurate, precise, and specific for the target analyte within a given sample matrix (e.g., plant extract, biological fluid). cdnsciencepub.com Gas chromatography-mass spectrometry (GC-MS) is a frequently used technique for the quantitative analysis of terpenoids. acs.orgncasi.org

The development process involves several key steps:

Standard Preparation: Pure analytical standards of this compound are required to create calibration curves. ncasi.org

Sample Preparation: This step is critical to extract the analyte from the matrix and remove interfering substances. Techniques can range from simple dilution to more complex liquid-liquid or solid-phase extraction.

Instrumental Analysis: GC-MS is often operated in selected ion monitoring (SIM) mode for quantitative studies. thermofisher.com SIM mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target compound, rather than scanning the full mass range. thermofisher.com

Calibration: A calibration curve is constructed by analyzing standards at several concentration levels. shimadzu.com This curve plots the instrument response against the known concentration of the analyte, allowing for the determination of the analyte's concentration in unknown samples. qbdgroup.com The internal standard method is often employed to improve accuracy and precision by correcting for variations in sample injection and instrument response. researchgate.net

For example, a quantitative method for terpenes using headspace GC-MS has been developed and validated, demonstrating good recoveries and repeatability. acs.org Such methods are essential for quality control and ensuring consistent product composition. acs.org

Method Validation and Quality Assurance Protocols in the Research Analytics of this compound

To ensure that an analytical method produces reliable and accurate data, it must be validated. qbdgroup.comchromatographyonline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.euunodc.org Quality assurance protocols are implemented to maintain the quality and integrity of the data on an ongoing basis. ncasi.org

According to international guidelines, such as those from the International Council for Harmonisation (ICH), method validation involves evaluating several key parameters. qbdgroup.comeuropa.eu

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. qbdgroup.comunodc.org This is often demonstrated by analyzing blank and spiked matrix samples.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specific range. europa.eu It is typically evaluated by analyzing a minimum of five concentrations. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using spike recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval. europa.eu

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. qbdgroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition), providing an indication of its reliability during normal usage. npra.gov.my

Quality assurance measures include the routine analysis of quality control (QC) samples, method blanks, and matrix spikes to monitor the performance of the validated method over time. ncasi.org

| Parameter | Definition | Common Assessment Method |

|---|---|---|

| Specificity | Ability to measure only the analyte of interest. qbdgroup.com | Analysis of blank matrix, placebo, and samples spiked with potential interferents. |

| Linearity | Direct proportionality of signal to analyte concentration. europa.eu | Regression analysis of at least 5 concentration levels. europa.eu |

| Accuracy | Closeness of results to the true value. qbdgroup.com | Spike-recovery experiments on a blank matrix. researchgate.net |

| Precision (Repeatability & Intermediate) | Agreement between repeated measurements. europa.eu | Calculation of Relative Standard Deviation (RSD) from multiple analyses. europa.eu |

| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with accuracy and precision. qbdgroup.com | Signal-to-noise ratio or analysis of low-concentration samples. |

| Robustness | Resistance to small, deliberate method changes. npra.gov.my | Varying parameters like temperature, flow rate, pH and observing the effect on results. |

Theoretical and Computational Chemistry of 1 Hydroxymenth 8 En 2 One

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis of 1-Hydroxymenth-8-en-2-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of this compound. Conformational analysis of the p-menthane (B155814) ring, which can exist in chair, boat, or twist-boat forms, is crucial for understanding its stability and interactions.

For the related compound, trans-isopiperitenone, which shares the same p-menth-1-en-3-one core structure, DFT calculations have shown that the chair conformation is the most stable. In this conformation, the isopropyl group and the methyl group occupy equatorial positions to minimize steric hindrance. The calculated dihedral angles and bond lengths from these studies provide a precise geometric description of the molecule's most probable state.

The electronic structure of these compounds is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized over the C=C and C=O double bonds, indicating these are the primary sites for electrophilic attack. The LUMO is also centered on this conjugated system, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Dynamics and Docking Simulations for Enzyme-Ligand Interactions Involving this compound

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how this compound interacts with biological targets at an atomic level. These computational techniques can predict the binding affinity and orientation of the molecule within the active site of an enzyme or receptor, providing a rationale for its observed biological activities.

For instance, the structurally similar monoterpenoid, piperitenone (B1678436), has been the subject of docking studies to explore its potential as an inhibitor of various enzymes. In a study on its anticonvulsant activity, piperitenone was docked into the GABAa receptor. The simulations revealed that it binds within a pocket formed by specific amino acid residues, establishing hydrogen bonds and hydrophobic interactions that are thought to stabilize the complex and modulate the receptor's function.

Computational Prediction of Reactivity and Potential Metabolic Pathways for this compound

Computational methods can predict the most likely sites of metabolic transformation for this compound. The reactivity of the molecule is largely determined by its electronic properties, which can be mapped using quantum chemical calculations.

The predicted metabolism of the related compound piperitenone suggests several potential pathways. One of the most probable is the reduction of the C=C double bond, followed by the reduction of the ketone group to a hydroxyl group. These transformations would lead to various menthone and menthol (B31143) derivatives. The specific stereochemistry of the resulting products would depend on the enzymes involved in these metabolic steps. Computational tools can help predict which isomers are most likely to form based on the accessibility and reactivity of different sites on the molecule.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs

Cheminformatics and QSAR modeling are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new or untested compounds and to guide the design of more potent analogs.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to find the best correlation between these descriptors and the observed biological activity (e.g., IC50 values for enzyme inhibition). The resulting QSAR model can provide valuable insights into the key structural features required for a particular biological effect. For example, a model might reveal that a certain degree of hydrophobicity and the presence of a hydrogen bond donor are critical for activity. This information can then be used to virtually screen new analogs of this compound or to propose modifications to improve its desired properties.

Environmental Fate and Biogeochemical Cycling of 1 Hydroxymenth 8 En 2 One

Degradation Pathways of 1-Hydroxymenth-8-en-2-one in Environmental Matrices (e.g., soil, water)

The degradation of this compound in environmental matrices like soil and water is primarily a biological process. In a notable pathway, the enzyme limonene-1,2-diol dehydrogenase, found in the bacterium Rhodococcus erythropolis DCL14, facilitates the conversion of menth-8-ene-1,2-diol to this compound. qmul.ac.uk This reaction is a crucial step in the limonene (B3431351) degradation pathway. genome.jp

Further enzymatic action by a Baeyer-Villiger monooxygenase from the same bacterium metabolizes this compound. This process involves the insertion of an oxygen atom, leading to the formation of 7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. genome.jp This lactone product is unstable and undergoes spontaneous rearrangement to form 3-isopropenyl-6-oxoheptanoate (B1230680). genome.jp This series of reactions highlights a key biological degradation route for this compound in the environment.

Microbial Degradation and Bioremediation Potential of this compound

Microorganisms play a central role in the breakdown of this compound, showcasing potential for bioremediation applications. nih.gov Bioremediation harnesses biological systems to remove environmental pollutants from various media. wikipedia.org The bacterium Rhodococcus erythropolis DCL14 possesses a specific degradation pathway for monoterpenes like limonene, which involves this compound as an intermediate. qmul.ac.ukgenome.jp

The key enzyme in this process is a Baeyer-Villiger monooxygenase, which catalyzes the conversion of this compound into a lactone. genome.jp This enzymatic action is part of a broader microbial capability to degrade complex organic molecules. The efficiency of such microbial degradation can be influenced by environmental factors like pH, temperature, and the availability of nutrients. scielo.brnih.gov While the direct application of this specific pathway for large-scale bioremediation of this compound requires further investigation, the existence of such microbial machinery underscores the natural attenuation potential for this compound in contaminated environments.

Formation and Characterization of Environmental Metabolites and Transformation Products of this compound

The metabolism of this compound by microorganisms leads to the formation of distinct transformation products. A primary and well-characterized pathway involves the enzymatic action of a Baeyer-Villiger monooxygenase from Rhodococcus erythropolis DCL14. genome.jp

This enzyme converts this compound into 7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. genome.jp However, this lactone is not the final product. It spontaneously rearranges to form 3-isopropenyl-6-oxoheptanoate. genome.jp The characterization of these metabolites is crucial for understanding the complete environmental fate of the parent compound.

Table 1: Key Metabolites of this compound

| Parent Compound | Enzyme | Intermediate Metabolite | Final Metabolite (via spontaneous rearrangement) | Source Organism |

| This compound | Baeyer-Villiger monooxygenase | 7-hydroxy-4-isopropenyl-7-methyloxepan-2-one | 3-isopropenyl-6-oxoheptanoate | Rhodococcus erythropolis DCL14 |

This transformation highlights a detoxification pathway, converting the cyclic monoterpenoid into an acyclic compound. Further degradation of 3-isopropenyl-6-oxoheptanoate is expected to proceed through standard microbial metabolic pathways for organic acids and ketones.

Mobility and Leaching Potential of this compound in Soil and Aquatic Systems

The mobility and leaching potential of this compound in soil and aquatic systems are influenced by its physicochemical properties and interactions with environmental components. While specific studies on the mobility of this particular compound are limited, general principles of organic chemical transport in the environment can be applied.

Factors that govern the mobility of organic compounds in soil include water solubility, soil organic carbon content, and soil pH. itrcweb.org Chemicals with higher water solubility tend to be more mobile and have a greater potential to leach into groundwater. Conversely, compounds that strongly adsorb to soil organic matter will be less mobile. The presence of functional groups such as a hydroxyl and a ketone group in this compound suggests a degree of water solubility, which could contribute to its mobility in aqueous environments.

In aquatic systems, its transport would be governed by water currents and potential partitioning to sediment. The ultimate fate is closely tied to its degradation rate, as rapid breakdown would limit its transport distance. itrcweb.org

Bioaccumulation Mechanisms of this compound in Non-Human Biological Systems (e.g., plants, microorganisms)

Bioaccumulation is the process by which organisms absorb substances at a rate faster than they can eliminate them. wikipedia.org For a compound like this compound, bioaccumulation in non-human biological systems such as plants and microorganisms would depend on its uptake, metabolism, and excretion rates.

Plants: Plants can take up organic chemicals from the soil through their roots or from the air through their leaves. nih.gov The efficiency of this uptake is influenced by the chemical's properties and the plant species. Once inside the plant, the compound can be metabolized, stored, or transported to different plant parts. nih.gov Given that some microorganisms can degrade this compound, it is plausible that some plants may also possess enzymes capable of metabolizing it, which would reduce its bioaccumulation potential. For instance, some plants are known to produce a variety of secondary metabolites and may have detoxification pathways for similar compounds. mdpi.com

Microorganisms: Microorganisms can actively take up or passively adsorb organic compounds from their environment. The ability of bacteria like Rhodococcus erythropolis DCL14 to metabolize this compound suggests that for these organisms, bioaccumulation is followed by biotransformation. genome.jp This metabolic breakdown prevents the long-term storage of the original compound. The extent of accumulation would be a balance between the rate of uptake and the rate of enzymatic degradation.

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways involving 1-Hydroxymenth-8-en-2-one, and how is its enzymatic synthesis characterized?

- Methodological Answer : The compound is synthesized via the oxidation of (1S,2S,4R)-limonene-1,2-diol by NAD+-dependent oxidoreductases (EC 1.14.13.151). Key steps include:

- Reaction Setup : Use purified enzymes (e.g., 1-hydroxy-2-oxolimonene monooxygenase) with cofactors (NADPH, O₂) under controlled pH (6.5–7.5) and temperature (25–30°C).

- Data Collection : Monitor reaction progress via HPLC or GC-MS to quantify intermediates and products. Include negative controls (e.g., enzyme-free reactions) to confirm catalytic activity .

- Validation : Cross-reference spectral data (NMR, IR) with databases like NIST Chemistry WebBook for structural confirmation .

Q. How can researchers isolate this compound from complex biological matrices?

- Methodological Answer :

- Extraction : Use liquid-liquid partitioning (e.g., ethyl acetate or dichloromethane) to separate terpenoid derivatives from aqueous phases.

- Purification : Apply column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in non-polar solvents.

- Challenges : Address co-elution with structurally similar compounds (e.g., limonene derivatives) by optimizing mobile-phase ratios and validating purity via melting-point analysis or chiral chromatography .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer :

- Storage : Maintain at –20°C in airtight, light-resistant containers to prevent oxidation or thermal degradation.

- Stability Assays : Conduct accelerated degradation studies (e.g., exposure to UV light, varying pH) and monitor changes via TLC or LC-MS. Include stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported enzymatic activity for this compound synthesis?

- Methodological Answer : Contradictions often arise from variations in enzyme sources (e.g., microbial vs. plant-derived) or assay conditions. To resolve:

- Standardization : Adopt uniform reaction buffers (e.g., 50 mM phosphate buffer, pH 7.0) and cofactor concentrations (NADPH: 0.1–0.5 mM).

- Error Analysis : Quantify uncertainties using triplicate assays and statistical tools (e.g., ANOVA for inter-lab comparisons).

- Cross-Validation : Compare kinetic parameters (Km, Vmax) across studies and reconcile differences via molecular docking simulations or site-directed mutagenesis .

Q. What advanced techniques optimize the regioselectivity of this compound derivatization?

- Methodological Answer :

- Catalytic Tuning : Employ engineered cytochrome P450 enzymes or transition-metal catalysts (e.g., Ru complexes) to control hydroxylation patterns.

- Analytical Workflow : Combine in-situ FTIR to track reaction intermediates with DFT calculations to predict regiochemical outcomes.

- Case Study : A 2023 study achieved 95% regioselectivity using immobilized Pseudomonas putida monooxygenase in a microfluidic reactor .

Q. How can computational modeling enhance the understanding of this compound’s role in limonene degradation pathways?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., docking with limonene-1,2-diol) to identify active-site residues critical for catalysis.

- Metabolomic Integration : Map pathway flux using tools like MetaCyc, incorporating isotopic labeling (¹³C-glucose) to trace carbon flow in microbial systems.

- Validation : Correlate in-silico predictions with knockout mutant studies (e.g., E. coli ΔlimA) to confirm pathway dependencies .

Data Presentation & Reproducibility

Q. What guidelines ensure rigorous reporting of this compound research data?

- Methodological Answer :

- Raw Data : Archive chromatograms, spectral peaks, and kinetic plots in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) compliance.

- Reproducibility : Document batch-to-batch variability (e.g., enzyme activity assays) and provide step-by-step protocols in electronic lab notebooks.

- Ethical Standards : Cite primary literature (avoiding commercial databases like BenchChem) and disclose conflicts of interest per journal guidelines .

Tables for Key Experimental Parameters

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Reaction pH | 6.5–7.5 | |

| NADPH Concentration | 0.1–0.5 mM | |

| Purification Solvent | Hexane:Ethyl Acetate (3:1) | |

| Storage Temperature | –20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.